1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(5-10-2-4-19-8-10)17-6-11(7-17)16-12-1-3-14-9-15-12/h1-4,8-9,11H,5-7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUCBHCPHAVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent . Notable applications include:
- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanisms include:
- Cell Cycle Arrest : Induces G0/G1 phase arrest, preventing cell division.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Antimicrobial Properties
Research indicates that 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one exhibits antimicrobial activity against several pathogens. This makes it a candidate for developing new antimicrobial agents.
Material Science
The compound's unique structure allows for applications in the development of advanced materials with specific electronic or optical properties. Its potential use in organic electronics and photonic devices is under investigation.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity Research
Research published in the International Journal of Antimicrobial Agents showed that the compound displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting key biological pathways. The azetidine ring may enhance the compound’s binding affinity and specificity, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Azetidine vs. Piperidine/Piperazine Derivatives
- 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (): Replaces the azetidine ring with a 6-membered piperidine ring. The larger piperidine ring increases flexibility but reduces metabolic stability due to higher susceptibility to oxidative metabolism. The 4-aminopiperidine substituent may enhance solubility compared to the pyrimidin-4-ylamino group.
- 1-{4-[6-(thiophen-3-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (): Utilizes a piperazine ring (6-membered, two nitrogen atoms) instead of azetidine. The pyrimidine-thiophene linkage differs, with the pyrimidine directly attached to the piperazine, altering electronic properties.
| Compound | Core Ring | Key Substituents | Metabolic Stability | Binding Flexibility |
|---|---|---|---|---|
| Target Compound | Azetidine | Pyrimidin-4-ylamino, thiophen-3-yl | High | Moderate |
| 1-(4-Aminopiperidin-1-yl)-... | Piperidine | Amino, thiophen-3-yl | Moderate | High |
| 1-{4-[6-(thiophen-3-yl)...} | Piperazine | Pyrimidin-4-yl, thiophen-3-yl | Low | High |
Thiophene Substitution Patterns
- 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1, ): Features a thiophen-2-yl group instead of thiophen-3-yl. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Benzo[b]thiophene Derivatives ():
- Fused benzene-thiophene systems (e.g., benzo[b]thiophen-3-yl) increase aromatic surface area, favoring stronger target binding but increasing molecular weight and logP.
Kinase Inhibition Potential
- 2-(3,5-dichloroanilino)-1-{(3R)-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]azepan-1-yl}ethan-1-one (): Contains a pyrrolo[2,3-d]pyrimidine core, a fused system with enhanced kinase affinity due to planar rigidity.
Biological Activity
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Azetidinyl Intermediate : This is achieved through cyclization reactions involving suitable precursors.
- Attachment of the Pyrimidinylamino Group : Introduced via nucleophilic substitution reactions with pyrimidine derivatives.
- Coupling with the Thiophenyl Group : This final step often employs cross-coupling techniques to achieve the desired compound structure.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:
- Inhibition of Cell Cycle Progression : The compound induces G0/G1 phase arrest in cancer cells, preventing their division.
- Induction of Apoptosis : Studies have demonstrated that it triggers apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) levels in LPS-stimulated macrophages. The underlying mechanism may involve:
- Inhibition of iNOS and COX-2 Expression : These enzymes are crucial for the inflammatory response, and their downregulation contributes to the anti-inflammatory effects observed.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:
| Target | Effect |
|---|---|
| Enzymes (e.g., iNOS, COX-2) | Inhibition of activity |
| Cancer cell receptors | Induction of apoptosis |
| Cell cycle regulators | Arresting cell cycle progression |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Anticancer Activity : A recent study assessed the effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values indicating potent inhibitory effects on cell viability.
- Inflammation Model : Another study utilized RAW 264.7 macrophages to evaluate anti-inflammatory effects, showing significant reductions in NO production and cytokine release upon treatment with varying concentrations of the compound.
Q & A
What synthetic strategies are recommended for preparing 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one?
Basic Research Question
Methodological Answer:
The synthesis involves two key steps: (1) functionalization of the azetidine ring and (2) coupling with the thiophene moiety.
- Azetidine functionalization : React 3-aminoazetidine with pyrimidin-4-yl groups via nucleophilic substitution or Buchwald-Hartwig amination. Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 80–100°C to achieve efficient C–N bond formation .
- Thiophene coupling : Employ Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the thiophen-3-yl group to the azetidine core. Optimize solvent (DMF or THF) and temperature (60–80°C) to minimize side reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol for high-purity yields (>90%) .
Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Basic Research Question
Methodological Answer:
- NMR spectroscopy : Perform ¹H and ¹³C NMR in DMSO-d₆ to confirm azetidine ring formation (δ 3.5–4.5 ppm for N–CH₂ groups) and pyrimidine-thiophene connectivity (aromatic protons at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, particularly hydrogen bonding between the pyrimidine N and azetidine NH groups .
How can researchers optimize reaction yields when coupling the azetidine and thiophene moieties?
Advanced Research Question
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Test Pd₂(dba)₃ or PdCl₂(PPh₃)₂ with ligands like SPhos to enhance catalytic efficiency in cross-coupling reactions .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce byproduct formation .
- Temperature control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics while maintaining regioselectivity .
- Additives : Introduce 1,10-phenanthroline or Cs₂CO₃ to stabilize intermediates and improve conversion rates .
How should discrepancies in reported biological activity (e.g., antimicrobial vs. antioxidant effects) be addressed?
Advanced Research Question
Methodological Answer:
Data contradictions may stem from assay variability or compound stability. Resolve via:
- Standardized assays : Re-test the compound using CLSI guidelines for antimicrobial activity (MIC determination) and DPPH/ABTS assays for antioxidant capacity under controlled pH and temperature .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized thiophene derivatives) that may interfere with bioactivity .
- Dose-response curves : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyrimidine-dependent kinases (e.g., EGFR). Prioritize docking poses with ΔG < -8 kcal/mol and hydrogen bonds to azetidine NH groups .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) and identify key residues (e.g., Lys721 in EGFR) for mutagenesis studies .
- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with activity against Gram-negative bacteria .
How can environmental persistence and ecotoxicity be evaluated for this compound?
Advanced Research Question
Methodological Answer:
- Degradation studies : Perform OECD 301B tests (aqueous biodegradability) under UV light (254 nm) to measure half-life and identify photolysis byproducts via GC-MS .
- Aquatic toxicity assays : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours, monitoring mortality and mobility inhibition (EC₅₀ calculation) .
- Partition coefficients : Determine logKₒw (octanol-water) using shake-flask methods to predict bioaccumulation potential (logKₒw > 3 indicates high risk) .
What experimental designs are optimal for in vivo pharmacokinetic studies?
Advanced Research Question
Methodological Answer:
- Animal models : Administer 10 mg/kg doses to Sprague-Dawley rats (n=6) via IV and oral routes. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
- Bioanalytical methods : Quantify compound levels using UPLC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .
- Compartmental modeling : Fit data to a two-compartment model (Phoenix WinNonlin) to estimate t₁/₂, Cₘₐₓ, and bioavailability (F%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
